Ziyuglycoside II is a triterpenoid saponin primarily isolated from the roots of Sanguisorba officinalis L., a plant traditionally used in East Asian medicine. [] It belongs to the class of oleanolic acid glycosides, characterized by a pentacyclic triterpenoid structure linked to sugar moieties. [] Ziyuglycoside II has garnered significant attention in scientific research due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-angiogenic effects. []
Ziyuglycoside II possesses a complex molecular structure typical of triterpenoid saponins. It consists of an oleanolic acid aglycone, a pentacyclic triterpenoid, linked to a sugar moiety. [] The sugar moiety usually comprises glucose and rhamnose units. [] Understanding the specific structure-activity relationships of ziyuglycoside II is crucial for optimizing its biological activity and developing more potent derivatives.
Ziyuglycoside II exerts its diverse biological activities through various mechanisms depending on the cellular context and targeted pathways. Studies have shown that ziyuglycoside II can induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. [, , ] It achieves this by modulating the expression of apoptotic proteins, such as Bax and Bcl-2, and activating caspase cascades. [, ] Additionally, ziyuglycoside II has demonstrated anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway, a key regulator of inflammation. [] It also exhibits anti-angiogenic activity by blocking VEGF and FGF signaling, thereby suppressing the formation of new blood vessels. [] Moreover, recent research suggests that ziyuglycoside II can induce ferroptosis, an iron-dependent form of cell death, in lung adenocarcinoma cells by modulating the expression of proteins involved in iron metabolism, such as GPX4, SLC7A11, and TFR1. []
The physicochemical properties of ziyuglycoside II are crucial for understanding its behavior in different environments and its potential applications. It is a white amorphous powder with a molecular weight of 957.12 g/mol. [] Ziyuglycoside II is soluble in methanol and ethanol but has limited solubility in water. [, ] Further investigation into its stability, partition coefficient, and other relevant properties is necessary for optimizing its formulation and delivery for therapeutic purposes.
Cancer:* Inhibition of Cancer Cell Growth: Ziyuglycoside II has shown significant antiproliferative activity against various cancer cell lines, including gastric cancer, [] breast cancer, [, , ] lung adenocarcinoma, [] colorectal cancer, [] and hepatocellular carcinoma. []* Inducing Apoptosis: It promotes apoptosis in cancer cells through various mechanisms, including the regulation of Bcl-2 family proteins, activation of caspases, and modulation of the ROS/JNK pathway. [, , ]* Suppression of Metastasis: Ziyuglycoside II inhibits the migration and invasion of cancer cells, key steps in metastasis, suggesting its potential as an antimetastatic agent. [, , ]* Synergistic Effects with Chemotherapy: It enhances the sensitivity of colorectal cancer cells to 5-fluorouracil, a commonly used chemotherapy drug. []
Inflammation:* Treatment of Rotavirus-induced Diarrhea: Ziyuglycoside II reduces diarrhea symptoms and intestinal inflammation in a mouse model of rotavirus infection, possibly by inhibiting the TLR4/NF-κB pathway and modulating cytokine production. []* Alleviating Bone Loss: It attenuates bone loss in ovariectomized mice, a model of postmenopausal osteoporosis, potentially by suppressing inflammatory responses and regulating gut microbiota composition. []
Other Applications:* Hematopoiesis: Ziyuglycoside II and other saponins from Sanguisorba officinalis L. improve hematopoiesis, the formation of blood cellular components, by promoting the survival of bone marrow cells and modulating cytokine production. []* STING Agonist: Recent research identified ziyuglycoside II as a potent stimulator of the STING pathway, a crucial component of the innate immune response against viruses and tumors. [] This finding highlights its potential as an immunomodulatory agent for cancer immunotherapy and infectious diseases.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2